An In-Depth Technical Guide to 1-Methanesulfonyl-2-imidazolidinone (CAS 41730-79-4)
An In-Depth Technical Guide to 1-Methanesulfonyl-2-imidazolidinone (CAS 41730-79-4)
This guide provides a comprehensive technical overview of 1-Methanesulfonyl-2-imidazolidinone, a pivotal chemical intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, synthesis, analytical validation, applications, and safety protocols associated with this compound, grounding all claims in authoritative data.
Section 1: Core Compound Identity and Physicochemical Properties
1-Methanesulfonyl-2-imidazolidinone, also known as 1-Mesyl-2-imidazolidinone, is a heterocyclic compound featuring an imidazolidinone ring substituted with a methanesulfonyl group.[1] This structure imparts a unique combination of polarity and reactivity, making it a valuable building block in organic synthesis.[1] Its primary identification and key physicochemical properties are summarized below for rapid assessment and experimental planning.
| Property | Value | Source(s) |
| CAS Number | 41730-79-4 | [1][2] |
| Molecular Formula | C₄H₈N₂O₃S | [1][3] |
| Molecular Weight | 164.18 g/mol | [3][4] |
| Appearance | White to off-white or almost white crystalline powder | [2][3][4] |
| Melting Point | 188-195 °C (ranges vary slightly by source) | [2][3][4][5] |
| Density | ~1.52 g/cm³ (Predicted) | [2][3] |
| IUPAC Name | 1-methylsulfonylimidazolidin-2-one | [6] |
| Synonyms | 1-(Methylsulfonyl)imidazolidin-2-one, 1-Mesyl-2-imidazolidinone | [1][5] |
| SMILES | CS(=O)(=O)N1CCNC1=O | [6] |
| InChI Key | WTCUHYRXLIHSLY-UHFFFAOYSA-N | [1][6] |
Section 2: Synthesis and Purification: A Mechanistic Approach
The synthesis of 1-Methanesulfonyl-2-imidazolidinone is most effectively achieved through the reaction of 2-imidazolidinone with methanesulfonyl chloride.[7][8] This reaction is a classic example of N-sulfonylation of a cyclic urea.
Causality Behind Experimental Design: The core of this synthesis involves the formation of a nitrogen-sulfur bond. Methanesulfonyl chloride serves as an electrophilic source of the "mesyl" (CH₃SO₂-) group. The secondary amine within the 2-imidazolidinone ring acts as the nucleophile. This reaction releases hydrogen chloride (HCl) as a byproduct. The presence of a strong acid like HCl can lead to unwanted side reactions or degradation of the starting material. Therefore, an organic base, such as triethylamine or pyridine, is incorporated as an "acid scavenger."[7][8] Its function is to neutralize the HCl as it is formed, driving the reaction to completion and simplifying the purification process. The choice of an anhydrous organic solvent is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.[7]
General Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 1-Methanesulfonyl-2-imidazolidinone.
Field-Proven Synthesis and Purification Protocol
This protocol is a synthesized representation based on established methodologies.[7][8]
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere, dissolve 2-imidazolidinone and a slight molar excess (1.1-1.2 equivalents) of an organic base (e.g., triethylamine) in an anhydrous organic solvent (e.g., chloroform or toluene).
-
Reaction Initiation: Cool the mixture to 10-20°C. Begin the dropwise addition of methanesulfonyl chloride (1.0-1.1 equivalents), dissolved in a small amount of the same anhydrous solvent, while stirring vigorously. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-80°C for 1-5 hours to ensure the reaction goes to completion.[7]
-
Solvent Removal: After the reaction period, remove the organic solvent via distillation under reduced pressure. This step efficiently recovers the solvent for reuse and concentrates the product mixture.[7]
-
Purification by Recrystallization: To the resulting residue, add a suitable recrystallization solvent system, such as an ethanol/water or methanol/water mixture.[7] Heat the mixture to reflux to dissolve the solid, then allow it to cool slowly to 0°C. This process selectively crystallizes the desired product, leaving impurities in the solvent.
-
Isolation and Drying: Collect the purified crystals by suction filtration. Wash the filter cake with cold purified water to remove any remaining soluble impurities. Dry the product in an oven to a constant weight. The expected yield is typically in the range of 77-80%.[7][9]
Section 3: Analytical Characterization for Quality Control
Validation of the synthesized product's identity and purity is paramount. The following analytical techniques provide a self-validating system when cross-referenced with the expected properties.
-
Melting Point: A sharp melting point within the literature range of 188-195°C is a strong indicator of high purity.[3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expected characteristic peaks include strong absorptions for the sulfonyl (S=O) stretches (around 1350 and 1160 cm⁻¹) and the amide carbonyl (C=O) stretch (around 1700 cm⁻¹). Spectral data is available for reference in databases like SpectraBase.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. A sharp singlet integrating to three protons is expected for the methyl group of the methanesulfonyl moiety (typically ~3.0-3.3 ppm). The four protons on the imidazolidinone ring will appear as two distinct multiplets (or triplets), each integrating to two protons, corresponding to the two methylene (-CH₂-) groups (typically in the range of 3.5-4.2 ppm).
-
¹³C NMR: The carbon spectrum will show a signal for the methyl carbon, two signals for the methylene carbons of the ring, and a downfield signal for the carbonyl carbon.
-
-
Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight of the compound.[6] The mass spectrum should show a molecular ion peak (M+) or related fragments corresponding to the molecular weight of 164.18 g/mol .
Section 4: Key Applications in Pharmaceutical Synthesis
1-Methanesulfonyl-2-imidazolidinone is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its primary and most well-documented application is in the synthesis of third-generation penicillins, specifically mezlocillin.[3][7][8]
It acts as a precursor to 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone.[7][8] This subsequent intermediate is then used to append the characteristic side chain onto the penicillin core, defining the antibiotic's spectrum of activity. The methanesulfonyl group in the parent compound is a critical structural element that is carried through into the final drug molecule. Beyond this specific pathway, the compound is recognized for its utility as a versatile building block, with potential applications in creating novel agrochemicals and other bioactive molecules.[4]
Role as a Pharmaceutical Intermediate
Caption: Pathway showing the conversion of the title compound to a key mezlocillin precursor.
Section 5: Safety, Handling, and Storage Protocols
Adherence to strict safety protocols is essential when working with 1-Methanesulfonyl-2-imidazolidinone. The following guidelines are derived from available Safety Data Sheets (SDS).
-
Hazard Identification: The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid dust inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.
-
Skin Contact: Wash off with plenty of water. If skin irritation occurs, seek medical attention.
-
Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.
-
Ingestion: Rinse mouth and seek medical advice.
-
-
Stability and Reactivity: The compound is stable under normal storage conditions. It is incompatible with strong oxidizing agents. Hazardous decomposition products include carbon oxides and nitrogen oxides.
Conclusion
1-Methanesulfonyl-2-imidazolidinone (CAS 41730-79-4) is a well-characterized and synthetically accessible intermediate of significant value to the pharmaceutical industry. Its straightforward synthesis, stable nature, and critical role in the production of antibiotics like mezlocillin underscore its importance. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, enables researchers and developers to utilize this compound effectively and safely in the advancement of medicinal chemistry and drug development.
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